

Application Notes and Protocols for IR-820 Staining in Live Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine dye with applications in live-cell and in vivo imaging.[1] [2] Its fluorescence in the NIR spectrum allows for deeper tissue penetration and reduced autofluorescence compared to traditional visible light fluorophores.[3] This document provides a detailed protocol for staining live cells with **IR-820**, including recommendations for concentration, incubation time, and fluorescence microscopy settings. It also summarizes the cytotoxic profile of the dye and offers troubleshooting guidance for common staining issues.

Quantitative Data Summary Spectral Properties of IR-820

The spectral characteristics of **IR-820** are influenced by its environment. A notable red-shift in both absorption and emission peaks is observed in the presence of serum.[3]

Property	In Water	In 10% Fetal Bovine Serum (FBS)	
Excitation Maximum	~710 nm[4]	~793 nm[3]	
Emission Maximum	~820 nm[1][4]	~858 nm[3]	



Staining and Imaging Parameters

Successful staining of live cells with **IR-820** requires optimization of several parameters. The following table provides a starting point for developing a cell-type-specific protocol.

Parameter	Recommendation <i>l</i> Example	Notes
Staining Concentration	1-10 μg/mL	A concentration of 10 μg/mL was effective for staining UMUC3 cells.[3] Optimization is recommended for each cell type.
Incubation Time	30 minutes - 2 hours	An incubation of 2 hours at 37°C was used for UMUC3 cells.[3] Shorter times may be sufficient and can reduce potential cytotoxicity.
Excitation Laser/Filter	710-793 nm	A 793 nm laser is suitable for imaging in the presence of serum.[3]
Emission Filter	Long-pass > 830 nm or Band- pass centered around 850 nm	A long-pass filter allows for the collection of the broad emission spectrum.

Cytotoxicity of IR-820

The cytotoxicity of **IR-820** varies between cell lines and is dependent on concentration and incubation time.



Cell Line	Concentration	Incubation Time	Cell Viability
MCF-7 (Human breast cancer)	65 μM (~55 μg/mL)	48 hours	42%[5][6]
3T3-L1 (Mouse embryonic fibroblasts)	9 μM (~7.6 μg/mL)	24 hours	>80%[7]
4T1 (Mouse breast cancer)	9 μM (~7.6 μg/mL)	24 hours	>80%[7]
TT (Human thyroid cancer)	0-100 μg/mL	Not Specified	Dose-dependent decrease[8]
L02 (Human normal liver)	0-100 μg/mL	Not Specified	Dose-dependent decrease[8]

Experimental Protocols Preparation of IR-820 Stock Solution

Proper preparation and storage of the IR-820 stock solution are crucial for consistent results.

Materials:

- IR-820 dye powder
- Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes

Protocol:

- Allow the IR-820 powder to equilibrate to room temperature before opening.
- Prepare a 1 mg/mL stock solution by dissolving the IR-820 powder in high-quality, anhydrous DMSO.
- Vortex thoroughly to ensure the dye is completely dissolved.



- Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light.

Live-Cell Staining with IR-820

This protocol provides a general guideline for staining adherent cells. It should be optimized for your specific cell type and experimental conditions.

Materials:

- Live cells cultured in an appropriate vessel (e.g., chambered coverglass, 96-well plate)
- Complete cell culture medium
- IR-820 stock solution (1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS) or other suitable imaging buffer

Protocol:

- Culture cells to the desired confluency.
- Prepare the staining solution by diluting the **IR-820** stock solution in complete cell culture medium to the desired final concentration (start with a range of 1-10 μg/mL).
- Remove the existing culture medium from the cells.
- Add the IR-820 staining solution to the cells.
- Incubate the cells for 30 minutes to 2 hours at 37°C and 5% CO2, protected from light.
- After incubation, gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound dye.[3]
- Add fresh, pre-warmed imaging buffer or culture medium to the cells.
- Proceed with fluorescence imaging.



Fluorescence Microscopy

Recommended Settings:

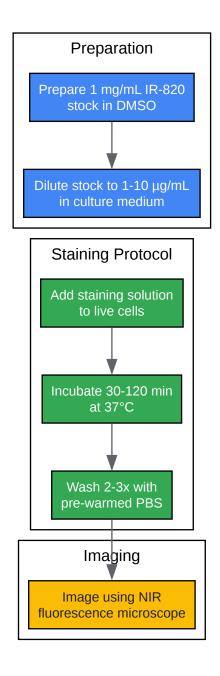
- Microscope: An inverted fluorescence microscope equipped for near-infrared imaging.
- Excitation: A laser line or filtered lamp centered around 710-793 nm.
- Dichroic Mirror: A long-pass dichroic mirror with a cut-on wavelength around 800 nm.
- Emission Filter: A long-pass filter with a cut-on wavelength of ~830 nm or a bandpass filter centered around 850 nm.
- Objective: Use a high numerical aperture objective suitable for live-cell imaging.
- Detector: A camera sensitive to the NIR region.

Image Acquisition:

- Minimize the exposure time and excitation light intensity to reduce phototoxicity and photobleaching.
- Use an unstained control sample to assess the level of autofluorescence.[9][10]

Visualizations





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Caption: Experimental workflow for IR-820 live-cell staining.





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Caption: Troubleshooting common issues in IR-820 staining.

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